

Application Notes and Protocols: MRS2768 Tetrasodium Salt

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Compound of Interest					
Compound Name:	MRS2768 tetrasodium salt				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2] Its enhanced stability makes it a valuable tool for investigating P2Y2 receptor signaling in various physiological and pathological processes.[1] These application notes provide detailed protocols for the proper handling, storage, and use of MRS2768 tetrasodium salt in common in vitro assays.

Chemical and Physical Properties

Property	Value	Reference
Molecular Weight	728.14 g/mol	[1][2]
Formula	C15H16N2Na4O18P4	[1][2]
CAS Number	2567869-47-8	[1][2]
Purity	≥98% (HPLC)	[1][3]
Appearance	Colorless to light yellow liquid or solid	[4]
Storage (Solid)	Store at -80°C	[1][2][3]



Solubility and Solution Preparation

The recommended solvent for MRS2768 tetrasodium salt is water.[1][3][5] Several suppliers note that it is soluble in water, with some offering a pre-dissolved 10 mM solution.[1][3]

Protocol for Preparing a 10 mM Stock Solution

- Determine the Mass: Weigh out the desired amount of MRS2768 tetrasodium salt. Always
 refer to the batch-specific molecular weight provided on the product's certificate of analysis
 for the most accurate calculations.[1]
- Calculate the Volume of Solvent: Use the following formula to calculate the volume of sterile, nuclease-free water needed to achieve a 10 mM stock solution:

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Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x 0.010 mol/L)
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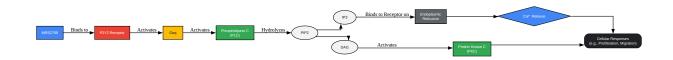
For example, to prepare a 10 mM stock solution from 1 mg of MRS2768 (MW = 728.14): Volume (μ L) = (0.001 g / 728.14 g/mol) / 0.010 mol/L * 1,000,000 μ L/L * 137.3 μ L

- Dissolution: Add the calculated volume of water to the vial containing the MRS2768 powder.
- Mixing: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
- Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. It is recommended to use the solution soon after preparation as long-term storage is not advised.[6]

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by MRS2768 initiates a signaling cascade primarily through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including proliferation, migration, and cytokine release.





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P2Y2 Receptor Signaling Pathway

Experimental Protocols Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies on human pancreatic cancer cells (PANC-1).[4]

Workflow:

MTT Assay Workflow

Materials:

- MRS2768 tetrasodium salt stock solution (e.g., 10 mM in water)
- Cell line of interest (e.g., PANC-1)
- · Complete cell culture medium
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader



Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Treatment: Prepare serial dilutions of MRS2768 in complete medium. A suggested concentration range is 0.01 μM to 1000 μM.[4] Remove the old medium from the wells and add 100 μL of the MRS2768-containing medium or control medium (medium with vehicle).
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C. [4]
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

- The absorbance is directly proportional to the number of viable cells.
- Calculate the percentage of cell proliferation relative to the vehicle-treated control.
- An EC50 value, the concentration that elicits a half-maximal response, can be determined from the dose-response curve. For PANC-1 cells, the reported EC50 for proliferation stimulation is approximately 0.8 μΜ.[4]

In Vitro Ischemia-Reperfusion Model

This protocol provides a general framework for inducing ischemia-reperfusion injury in cultured cells, such as cardiomyocytes, and assessing the protective effects of MRS2768.

Workflow:

In Vitro Ischemia-Reperfusion Workflow



Materials:

- MRS2768 tetrasodium salt stock solution
- Cell line of interest (e.g., primary cardiomyocytes, H9c2 cells)
- Normal culture medium
- Ischemia-mimicking solution (e.g., glucose-free medium, such as DMEM without glucose, supplemented with 2-deoxyglucose)
- Hypoxic chamber or incubator (e.g., 1% O2, 5% CO2, 94% N2)
- Reagents for assessing cell viability (e.g., LDH assay kit, Calcein-AM/Propidium Iodide staining)

Procedure:

- Cell Culture: Culture cells in appropriate plates until they reach the desired confluency.
- Pre-treatment: Treat the cells with MRS2768 at the desired concentration (a range of 1-10
 μM can be a starting point based on its EC50) or vehicle control in normal culture medium for
 a specified period (e.g., 1 hour) before inducing ischemia.
- Ischemia Induction:
 - Wash the cells with PBS.
 - Replace the medium with the ischemia-mimicking solution.
 - Place the cells in a hypoxic chamber for the desired ischemic duration (e.g., 2-6 hours).
- · Reperfusion:
 - Remove the cells from the hypoxic chamber.
 - Replace the ischemia-mimicking solution with normal, pre-warmed culture medium (containing MRS2768 or vehicle as per the experimental design).



- Return the cells to a normoxic incubator (standard 37°C, 5% CO2) for the reperfusion period (e.g., 12-24 hours).
- · Assessment of Cell Injury:
 - LDH Assay: Collect the cell culture supernatant to measure the activity of lactate dehydrogenase (LDH), an indicator of cell membrane damage.
 - Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify cell viability via fluorescence microscopy.

Data Analysis:

- Quantify cell death or viability in the MRS2768-treated groups and compare it to the vehicletreated ischemia-reperfusion group.
- A significant reduction in cell death in the MRS2768-treated group would indicate a cardioprotective effect.

Summary of Quantitative Data

Parameter	Cell Line	Concentration Range	Result	Reference
Cell Proliferation	PANC-1	0.01 - 10000 μΜ	EC50 ≈ 0.8 μM	[4]
P2Y2 Agonism	N/A	N/A	EC50 = 1.89 μM	[2]
In Vivo Cardioprotection	C57BL Mice	4.44 μg/kg (i.v.)	Reduced myocardial damage	[4]

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions, including cell density, incubation times, and MRS2768 concentrations, for their specific cell types and experimental setups. Always consult the product's certificate of analysis for batch-specific information. This product is for research use only.



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